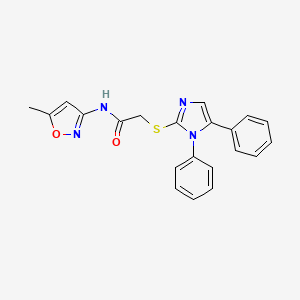

![molecular formula C13H19N3O B2572881 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1410106-45-4](/img/structure/B2572881.png)

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol, commonly known as DMPO, is a stable free radical scavenger that has been widely used in scientific research. It is a bicyclic heterocyclic compound that has a unique structure, making it an effective tool in various fields of research.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 2-azabicyclo[3.2.1]octane core serves as a valuable synthetic intermediate in drug development. Researchers explore its potential as a scaffold for novel pharmaceutical compounds. Its unique structure presents both opportunities and challenges, making it an exciting area of investigation .

Total Synthesis of Target Molecules

Scientists utilize this bicyclic architecture as a key building block in total synthesis. By incorporating the 2-azabicyclo[3.2.1]octane system, they can access complex molecules with diverse pharmacological properties. Notably, this core has been employed in the synthesis of various bioactive compounds .

Photochemical Transformations

The compound’s functional groups make it amenable to photochemical reactions. Researchers investigate its behavior under light irradiation, aiming to develop efficient and sustainable synthetic methodologies. These transformations may lead to novel derivatives with improved properties .

Biomass Valorization

In the context of sustainable chemistry, scientists explore the valorization of biomass-derived compounds. The 2-azabicyclo[3.2.1]octane scaffold could play a role in converting renewable resources into valuable chemicals. Photochemical processes involving this core may contribute to greener synthetic routes .

Synthetic Organic Chemistry

The 2-azabicyclo[3.2.1]octane system attracts synthetic chemists due to its intriguing reactivity. Investigations into its reactions, functionalization, and stereochemistry provide insights into fundamental organic chemistry. Researchers aim to unlock its full synthetic potential .

Alkaloid Analogues and Receptor Binding Studies

Inspired by natural products, scientists explore alkaloid analogues based on this scaffold. The hosieine family of compounds, structurally related to the 2-azabicyclo[3.2.1]octane system, exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors. Understanding their binding interactions informs drug design .

properties

IUPAC Name |

8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-8-5-9(2)15-13(14-8)16-10-3-4-11(16)7-12(17)6-10/h5,10-12,17H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZYYLZRJHTCOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C3CCC2CC(C3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2572806.png)

![2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2572807.png)

![[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride](/img/structure/B2572808.png)

![3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine](/img/structure/B2572809.png)

![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2572810.png)

![(E)-({6-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)amino 3-methylbutanoate](/img/structure/B2572812.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572814.png)

![2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![Ethyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2572820.png)